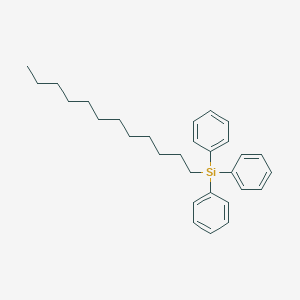
Triphenyldodecylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyldodecylsilane, also known as TPDS, is a type of alkylsilane that is widely used in scientific research. It is a non-toxic and non-flammable compound that has been extensively studied due to its unique chemical properties. TPDS has been found to be useful in a variety of applications, including as a surfactant, a lubricant, and a coating material. In
Aplicaciones Científicas De Investigación
Triphenyldodecylsilane has been extensively used in scientific research due to its unique chemical properties. It has been found to be useful in a variety of applications, including as a surfactant, a lubricant, and a coating material. Triphenyldodecylsilane has also been used in the synthesis of nanoparticles and as a template for the formation of mesoporous silica. In addition, Triphenyldodecylsilane has been found to be useful in the preparation of self-assembled monolayers (SAMs) on gold surfaces.
Mecanismo De Acción
The mechanism of action of Triphenyldodecylsilane is not well understood. However, it is believed that Triphenyldodecylsilane interacts with the hydrophobic regions of the cell membrane, leading to changes in membrane fluidity and permeability. Triphenyldodecylsilane has also been found to interact with proteins and enzymes, leading to changes in their activity.
Efectos Bioquímicos Y Fisiológicos
Triphenyldodecylsilane has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antioxidant properties. Triphenyldodecylsilane has also been found to have neuroprotective effects, and to be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triphenyldodecylsilane has several advantages for use in lab experiments. It is a non-toxic and non-flammable compound that is easy to handle. It is also soluble in organic solvents, making it easy to incorporate into experimental protocols. However, Triphenyldodecylsilane has some limitations. It is not water-soluble, which limits its use in aqueous solutions. In addition, Triphenyldodecylsilane can be expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Triphenyldodecylsilane. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for Triphenyldodecylsilane, such as in the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of Triphenyldodecylsilane and its effects on biological systems.
Conclusion:
In conclusion, Triphenyldodecylsilane is a unique alkylsilane that has been extensively studied in scientific research. It has a variety of applications, including as a surfactant, a lubricant, and a coating material. Triphenyldodecylsilane has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of Triphenyldodecylsilane and its effects on biological systems.
Métodos De Síntesis
Triphenyldodecylsilane can be synthesized through a variety of methods, including the reaction of triphenylchlorosilane with dodecanol and sodium hydride, the reaction of triphenylsilanol with dodecylbromide and potassium carbonate, and the reaction of triphenylsilanol with dodecylmagnesium bromide. The most commonly used method is the reaction of triphenylchlorosilane with dodecanol and sodium hydride. The resulting product is a white powder that is soluble in organic solvents.
Propiedades
Número CAS |
18758-63-9 |
|---|---|
Nombre del producto |
Triphenyldodecylsilane |
Fórmula molecular |
C30H40Si |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
dodecyl(triphenyl)silane |
InChI |
InChI=1S/C30H40Si/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30/h11-19,21-26H,2-10,20,27H2,1H3 |
Clave InChI |
JGJORYQOUSSTCT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
18758-63-9 |
Sinónimos |
dodecyl-triphenyl-silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



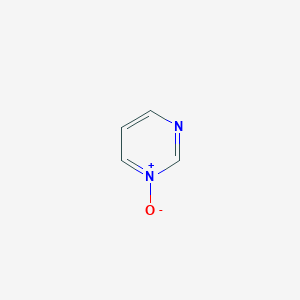
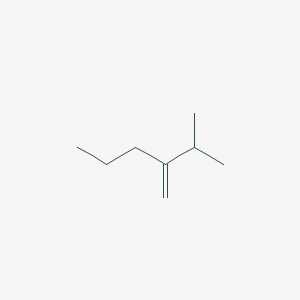
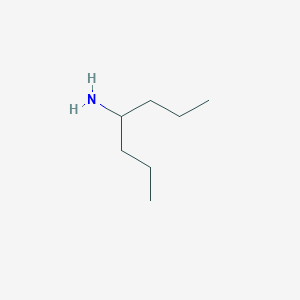
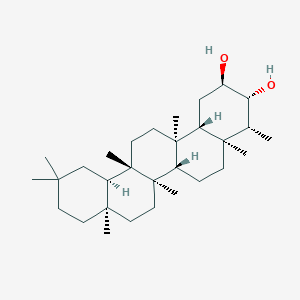
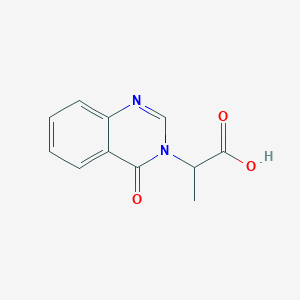
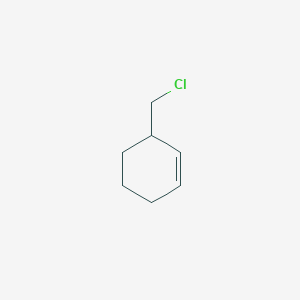
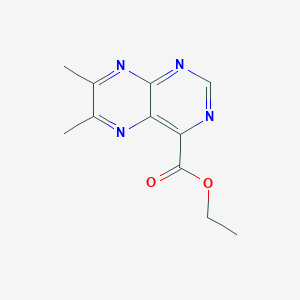
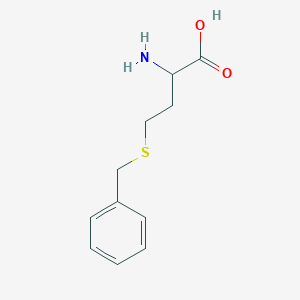
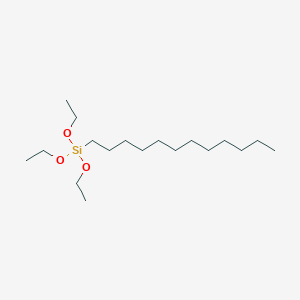
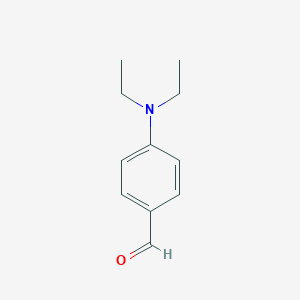
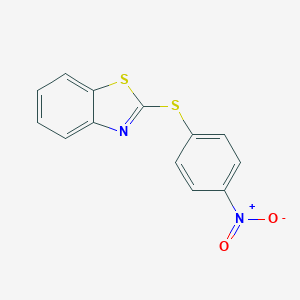
![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
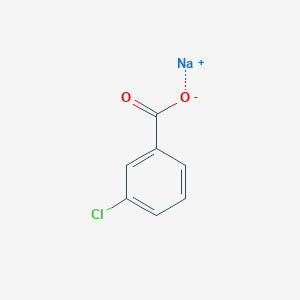
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)